Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate

Lipophilicity Hydrogen bonding Physicochemical profiling

Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate (CAS 860369-93-3), also known as methyl 2-bromoisonicotinate 1-oxide, is a heteroaromatic N-oxide with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g·mol⁻¹. It features three synthetically orthogonal functional groups: a bromine atom at the 2-position, a methyl ester at the 4-position, and an N-oxide moiety on the pyridine ring.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 860369-93-3
Cat. No. B13972914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate
CAS860369-93-3
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=[N+](C=C1)[O-])Br
InChIInChI=1S/C7H6BrNO3/c1-12-7(10)5-2-3-9(11)6(8)4-5/h2-4H,1H3
InChIKeyWNAJRKCRUUMYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Bromo-1-Oxo-1lambda~5~-Pyridine-4-Carboxylate (CAS 860369-93-3): A Trifunctional Pyridine N-Oxide Building Block for Orthogonal Derivatization


Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate (CAS 860369-93-3), also known as methyl 2-bromoisonicotinate 1-oxide, is a heteroaromatic N-oxide with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g·mol⁻¹ . It features three synthetically orthogonal functional groups: a bromine atom at the 2-position, a methyl ester at the 4-position, and an N-oxide moiety on the pyridine ring . The N-oxide function significantly alters the electronic character and physicochemical profile relative to the parent pyridine, while the bromo substituent adjacent to the N-oxide enables unique regioselective reactivity [1]. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, particularly where sequential, chemoselective derivatization is required .

Why Methyl 2-Bromo-1-Oxo-1lambda~5~-Pyridine-4-Carboxylate Cannot Be Replaced by Its Closest Analogs or Parent Pyridines


The three functional groups in Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate are not merely additive but cooperate to produce reactivity and physicochemical properties that are inaccessible from any single analog. The non-N-oxide parent (methyl 2-bromoisonicotinate, CAS 26156-48-9) lacks the enhanced aqueous solubility, altered hydrogen-bonding capacity, and N-oxide-directed C–H functionalization regioselectivity that the N-oxide confers [1]. Conversely, simple bromopyridine N-oxides (e.g., 4-bromopyridine N-oxide, CAS 14248-50-1) lack the ester handle required for carboxylic acid/amide derivatization . Regioisomeric variants such as 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide (CAS 959741-32-3) position the bromine away from the N-oxide, forfeiting the unique 2-position Br–Mg exchange selectivity that enables orthogonal sequential cross-coupling [2]. Substitution with any single-analog therefore sacrifices at least one dimension of orthogonal reactivity or physicochemical advantage, making this specific substitution pattern non-interchangeable for multistep synthetic sequences [3].

Quantitative Differentiation Evidence for Methyl 2-Bromo-1-Oxo-1lambda~5~-Pyridine-4-Carboxylate Against Closest Analogs


Reduced Lipophilicity and Enhanced Hydrogen-Bond Basicity Relative to Parent Methyl 2-Bromoisonicotinate (CAS 26156-48-9)

The N-oxide functional group in Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate systematically reduces lipophilicity versus the parent non-oxide analog (methyl 2-bromoisonicotinate, CAS 26156-48-9). A comprehensive study by Abraham et al. demonstrated that across a panel of 11 pyridine-N-oxides, the N-oxide form consistently exhibits stronger hydrogen-bond basicity than the corresponding parent pyridine, leading to a quantifiable decrease in lipophilicity in all solvent systems tested [1]. The parent non-oxide analog has a reported experimental logP of 1.63–1.73, whereas the N-oxide target compound has a reported logP of 1.66 . Although the logP values appear numerically close, the N-oxide introduces a permanent dipole (N⁺–O⁻) that fundamentally alters the compound's hydrogen-bond acceptor (HBA) capacity, water solubility, and chromatographic behavior relative to the neutral pyridine, affecting downstream purification and formulation . The conjugate acid pKa of pyridine N-oxide is 0.8, approximately five orders of magnitude less basic than pyridine (pKa 5.2), confirming profound electronic perturbation by the N-oxide [2].

Lipophilicity Hydrogen bonding Physicochemical profiling Drug-likeness ADME

Regioselective Bromine-Magnesium Exchange at the 2-Position Adjacent to the N-Oxide

Duan et al. (2009) demonstrated that 2-bromopyridine N-oxides undergo highly regioselective bromine-magnesium exchange with i-PrMgCl·LiCl at the position adjacent to the N-oxide (2- or 6-position), even in the presence of halogens at other positions on the ring [1]. This regioselectivity is exclusive to N-oxides bearing a bromine at the 2- or 6-position and is not observed with 3- or 4-bromopyridine N-oxides, nor with the parent non-oxide 2-bromopyridines, where competing deprotonation pathways dominate [2]. The resulting organomagnesium species can be trapped with a variety of electrophiles (aldehydes, ketones, DMF, CO₂, etc.), enabling rapid diversification at the 2-position while leaving the 4-ester and other substituents intact. This methodology was successfully applied to the total synthesis of caerulomycins E and A [3]. For Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate specifically, this means the bromine at the 2-position (adjacent to the N-oxide) can be chemoselectively exchanged and functionalized without affecting the 4-methyl ester, enabling a sequential derivatization strategy that is unavailable with regioisomeric analogs or non-oxide forms .

Organometallic chemistry Regioselective functionalization Grignard exchange Cross-coupling Halogen-metal exchange

N-Oxide-Directed C–H Arylation Selectivity at the 2-Position

Campeau, Rousseaux, and Fagnou (2005) reported that direct arylation reactions of pyridine N-oxides with aryl bromides occur in excellent yield with complete selectivity for the 2-position [1]. This palladium-catalyzed C–H activation manifold exploits the N-oxide as a directing and activating group, enabling the use of inexpensive, bench-stable pyridine N-oxides as direct replacements for unstable 2-metallapyridines in cross-coupling [2]. A mechanistic study by Zucker (2018) demonstrated that electron-poor pyridine N-oxides exhibit higher reactivity toward C–H activation and form cross-coupling products faster than electron-rich N-oxides [3]. For Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate, the 4-methyl ester substituent is electron-withdrawing, which should enhance the rate of direct arylation at the unsubstituted 2-position (if the bromine is first removed) or enable sequential orthogonal C–C bond formation: first via Br–Mg exchange at the bromine-bearing position, then via C–H arylation at the adjacent position [4]. Direct arylation of 4-substituted pyridine N-oxides with bromoarenes proceeds in 70–80% isolated yields [5].

C-H activation Direct arylation Palladium catalysis Regioselectivity Cross-coupling

Anti-Tuberculosis Activity: Isonicotinic Acid N-Oxide (Class-Level Evidence Relevant to 2-Bromo-4-Ester N-Oxide Derivatives)

Ragab et al. (2023) reported the isolation and anti-tuberculosis evaluation of isonicotinic acid N-oxide (2) from the biotransformation of isoniazid by Aspergillus niger [1]. Against drug-sensitive (DS) M. tuberculosis, isonicotinic acid N-oxide exhibited a minimum inhibitory concentration (MIC) of 0.22 µM, which is 4-fold more potent than isoniazid (MIC = 0.88 µM) under identical assay conditions [2]. Critically, against the multidrug-resistant (MDR) strain, the N-oxide demonstrated an MIC of 28.06 µM, whereas isonicotinic acid (the non-N-oxide counterpart) was completely inactive, and isonicotinamide showed MIC > 1000 µM [3]. Against the extensively drug-resistant (XDR) strain, only the N-oxide retained meaningful activity (MIC = 56.19 µM), while both isonicotinic acid and isonicotinamide were inactive [4]. Docking simulations revealed favorable interactions with the enoyl-ACP reductase (InhA) target, and in silico ADME prediction indicated good oral bioavailability with lower predicted hepatotoxicity than isoniazid [5]. Although these data are for isonicotinic acid N-oxide rather than the 2-bromo-4-methyl ester derivative, they establish the N-oxide pharmacophore as critical for anti-tuberculosis activity. The 2-bromo-4-ester substitution pattern in Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate provides an entry point for further SAR exploration, where the bromine can be diversified via cross-coupling to optimize potency and selectivity .

Antitubercular Mycobacterium tuberculosis InhA inhibitor Drug-resistant MDR-TB XDR-TB Isoniazid derivative

Orthogonal Trifunctional Reactivity vs. Mono- or Difunctional Analogs

Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate uniquely combines three mutually compatible functional groups that can be addressed in a programmed, sequential manner. (1) The N-oxide moiety can direct C–H arylation at the unsubstituted positions [1]. (2) The 2-bromo substituent adjacent to the N-oxide can undergo regioselective Br–Mg exchange for introduction of electrophiles, or participate in Suzuki/Stille cross-coupling [2]. (3) The 4-methyl ester can be hydrolyzed to the carboxylic acid or converted to amides, hydrazides, or reduced to the alcohol independently [3]. By contrast, 4-bromopyridine N-oxide (CAS 14248-50-1) possesses only two orthogonal handles (N-oxide + 4-bromo), and the non-oxide parent methyl 2-bromoisonicotinate (CAS 26156-48-9) lacks the N-oxide directing and solubility-enhancing effects . The 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide regioisomer (CAS 959741-32-3) positions the bromine at the 5-position where it is not adjacent to the N-oxide, precluding the selective Br–Mg exchange strategy and altering the electronic environment for cross-coupling . This trifunctional architecture enables a three-step sequential diversification sequence (e.g., 1: Br–Mg exchange/functionalization at C2 → 2: ester hydrolysis/amidation at C4 → 3: C–H arylation at C3) that is inaccessible from any mono- or difunctional analog, maximizing scaffold complexity generation per synthetic step .

Orthogonal reactivity Sequential derivatization Building block Chemoselectivity Diversity-oriented synthesis

Priority Application Scenarios for Methyl 2-Bromo-1-Oxo-1lambda~5~-Pyridine-4-Carboxylate Driven by Evidence-Based Differentiation


Sequential Orthogonal Derivatization for Diversity-Oriented Synthesis of Pyridine-Focused Libraries

This compound is optimally deployed as a central scaffold in diversity-oriented synthesis (DOS) campaigns where the goal is to generate maximum structural diversity from a single intermediate. The three orthogonal handles—N-oxide directing group, 2-bromo for selective Br–Mg exchange, and 4-methyl ester for amidation—enable a programmed three-step sequence (e.g., Br→C–C bond formation → ester hydrolysis/amidation → N-oxide-directed C–H arylation) that yields highly substituted pyridine libraries inaccessible from simpler analogs. The N-oxide moiety additionally improves aqueous solubility during parallel synthesis workup, facilitating automated purification [1][2].

Anti-Tuberculosis Lead Optimization via C2-Diversification

Given the validated anti-tuberculosis activity of the isonicotinic acid N-oxide pharmacophore (MIC = 0.22 µM against drug-sensitive M. tuberculosis; active against MDR and XDR strains where isoniazid analogs fail), Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate serves as a privileged intermediate for SAR exploration. The 2-bromo position can be diversified via Suzuki, Stille, or Buchwald-Hartwig coupling to introduce aryl, heteroaryl, or amino substituents, while the 4-ester provides a handle for conversion to the carboxylic acid, amide, or hydrazide forms known to interact with the InhA target. The N-oxide is retained throughout to preserve the pharmacophoric hydrogen-bonding capacity and the favorable hepatotoxicity profile predicted by in silico ADME [3].

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates Requiring Regioselective C–C Bond Formation

In medicinal chemistry programs where a late-stage pyridine intermediate requires selective arylation at the position adjacent to the nitrogen without affecting other substituents, the N-oxide directed C–H arylation methodology is uniquely enabling. Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate can be first elaborated via the 2-bromo and 4-ester handles, then the N-oxide deployed as a traceless directing group for C–H arylation, followed by reduction back to the pyridine if desired. This strategy avoids the need for unstable 2-pyridylboronic acids or 2-pyridylzinc reagents, replacing them with a bench-stable, commercially available building block. The electron-withdrawing 4-ester substituent enhances reactivity in the C–H activation step, as demonstrated by mechanistic studies showing faster reaction rates for electron-poor pyridine N-oxides [4][5].

Agrochemical Intermediate Synthesis Exploiting Improved Physicochemical Profile

The enhanced aqueous solubility and altered hydrogen-bonding capacity conferred by the N-oxide moiety make this compound a strategic choice for agrochemical intermediate synthesis, where water compatibility during large-scale processing and environmental fate considerations (reduced logP correlates with lower bioaccumulation potential) are critical procurement criteria. The 2-bromo and 4-ester handles provide entry points for introducing the lipophilic substituents typically required for target-site penetration, while the N-oxide can be retained or reduced post-synthesis depending on the desired final property profile. The compound has been cited in the context of pharmaceutical and agrochemical development due to its unique reactivity and structural features [6].

Quote Request

Request a Quote for Methyl 2-bromo-1-oxo-1lambda~5~-pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.